N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N,N'-dicyclopropyl-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H18N2/c1-11(9-4-5-9)7-6-10-8-2-3-8/h8-10H,2-7H2,1H3 |
InChI Key |
RBAPMQFNALMKSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC1CC1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the cyclopropylamine moieties followed by their coupling through an ethyl linker. The key steps include:
- Formation of cyclopropyl-substituted amines via catalytic hydrogenation or reductive amination.
- Aminoalkylation to introduce the ethyl linker bearing the cyclopropylamino group.
- Use of catalytic hydrogenation to reduce nitro precursors or imines to amines, facilitating a one-pot synthesis approach.
Catalytic Hydrogenation-Based One-Pot Method
A recent patented method (DE102021131664A1) describes an efficient one-pot synthesis of N-cyclopropylmethyl aniline derivatives, which can be adapted for preparing this compound. The process involves:
- Starting materials: A nitro-substituted precursor compound (analogous to Formula II in the patent) and cyclopropylformaldehyde.
- Reaction: Catalytic hydrogenation under acidic conditions, which simultaneously reduces the nitro group and performs aminoalkylation.
- Outcome: High yield of the target amine with reduced impurities and simplified post-reaction processing.
- Simplified operation with fewer purification steps.
- Low cost and clean manufacturing process.
- Suitable for industrial scale-up due to improved yield and purity.
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| Nitro reduction | Reduction of nitro group to amine | Catalytic hydrogenation, acid | Formation of amino intermediate |
| Aminoalkylation | Reaction with cyclopropylformaldehyde to form amine | Same catalytic hydrogenation step | Formation of N-cyclopropylmethyl amine |
| Purification | Simple post-processing without complex operations | Mild conditions | High purity product |
Reductive Amination Approach
Another common synthetic route involves reductive amination, where:
- Cyclopropylamine or N-methylcyclopropylamine is reacted with an aldehyde or ketone bearing an ethylamine substituent.
- The imine intermediate formed is subsequently reduced to the secondary or tertiary amine.
- Catalysts such as Pd/C, Raney Nickel, or other metal catalysts under hydrogen atmosphere are employed.
This method allows for selective formation of the desired diamine with control over substitution patterns.
Transition Metal-Catalyzed Cyclopropane Activation
Advanced synthetic routes utilize transition metal catalysis (e.g., Rhodium(I)-catalyzed carbonylative ring expansions) to manipulate cyclopropane rings and construct complex amine frameworks:
- Cyclopropylamines with pendant nucleophiles undergo directed C–C bond activation.
- Rhodacyclopentanone intermediates form, which can be further transformed into N-heterocycles.
- Though more complex, these methods offer access to structurally diverse cyclopropylamine derivatives.
This approach is more relevant for complex derivatives but informs potential synthetic modifications of this compound.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-Pot Catalytic Hydrogenation | Simultaneous nitro reduction and aminoalkylation | High yield, low impurity, industrially scalable | Requires acidic conditions, catalyst handling |
| Reductive Amination | Stepwise imine formation and reduction | Selective, versatile | Multiple steps, requires purification |
| Transition Metal-Catalyzed C–C Activation | Uses cyclopropane strain for ring expansion | Access to complex structures | Complex setup, less direct for simple diamines |
Research Findings and Experimental Data
Yield and Purity
- The one-pot catalytic hydrogenation method reports yields exceeding 80% with product purity above 95% after simple work-up, demonstrating efficiency and scalability.
- Reductive amination yields vary depending on substrates and catalysts but typically range from 60-85% with moderate purification.
Catalyst and Conditions
| Catalyst | Solvent | Temperature | Pressure | Notes |
|---|---|---|---|---|
| Pd/C | Ethanol, Methanol | 25-60 °C | 1-5 atm | Common for reductive amination |
| Raney Nickel | Ethanol | 25-50 °C | 1-5 atm | Effective for nitro reductions |
| Rhodium(I) complexes | Organic solvents | 80-120 °C | CO atmosphere | For ring expansions in advanced syntheses |
Summary and Recommendations
The most practical and industrially viable method for preparing This compound is the one-pot catalytic hydrogenation procedure that combines nitro reduction and aminoalkylation in a single step. This method offers:
- Simplified operations with fewer purification steps.
- High yield and purity.
- Suitability for scale-up and cost-effective production.
Reductive amination remains a valuable alternative for laboratory-scale synthesis with flexibility in substrates. Transition metal-catalyzed cyclopropane activation methods provide routes to more complex analogues but are less practical for straightforward synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding amine oxides or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may be used to investigate the role of cyclopropyl groups in biological systems.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling events. The presence of the cyclopropyl group can enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues in Alkylaminoethyl Derivatives
The following compounds share structural motifs with the target molecule, differing in substituents or functional groups:
Key Structural and Functional Differences
Backbone Variability: The target compound features a cyclopropanamine-ethyl-methyl backbone, whereas analogues like 2-(N,N-Diisopropylamino)ethyl chloride replace cyclopropyl with bulkier diisopropyl groups and introduce a reactive chlorine atom . 2-(Ethylisopropylamino)ethanethiol incorporates a thiol group (-SH), enhancing nucleophilic reactivity compared to the inert cyclopropane rings in the target compound .
Physicochemical Properties: The target molecule’s CCS values (126.7–137.3 Ų) suggest a compact structure, while N-[2-(2-Chlorophenoxy)ethyl]cyclopropanamine hydrochloride (logP = 3.66) exhibits higher lipophilicity due to the chlorophenoxy group .
Research and Application Gaps
- Target Compound: No literature data on biological activity or synthetic routes are available , highlighting a need for further study.
- Analogues: 2-(N,N-Diisopropylamino)ethyl chloride is well-documented in organophosphate synthesis , while ethyl 2-(cyclopropylamino)acetate may serve as a prodrug scaffold .
Biological Activity
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈N₂
- Molecular Weight : 154.25 g/mol
- Structural Features :
- Cyclopropyl groups
- Amine functionalities
The compound's structural attributes facilitate interactions with various biological targets, which are crucial for its pharmacological effects.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:
- Cell Lines Tested : A549 (human lung adenocarcinoma), MCF-7 (breast cancer)
- Results :
- The compound showed a significant reduction in cell viability in A549 cells, with an IC50 value of approximately 61 µM.
- In MCF-7 cells, a similar trend was observed, indicating its broad-spectrum anticancer activity.
Table: Anticancer Activity Comparison
| Compound | Cell Type | Viability (%) | IC50 (µM) |
|---|---|---|---|
| This compound | A549 | 64 | 61 |
| Cisplatin | A549 | ~50 | 10 |
| Control | HSAEC1-KT | ~86 | N/A |
The above table illustrates the comparative efficacy of this compound against standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Pathogen Testing
- Pathogens Tested : Multidrug-resistant Staphylococcus aureus (MRSA), Escherichia coli
- Findings :
- The compound demonstrated significant activity against MRSA with a minimum inhibitory concentration (MIC) of <10 µg/mL.
- However, it showed limited effectiveness against Gram-negative bacteria such as E. coli, with MIC values exceeding 64 µg/mL.
Table: Antimicrobial Activity Overview
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | <10 | Staphylococcus aureus |
| Derivative B | >64 | Escherichia coli |
This information highlights the compound's potential as an antimicrobial agent, particularly against resistant strains.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
-
Anticancer Activity Study :
- A study focused on various derivatives of the compound found that modifications such as phenyl substitutions significantly enhanced anticancer efficacy against A549 cells.
-
Antimicrobial Efficacy Testing :
- Another investigation evaluated the compound's effectiveness against multidrug-resistant bacterial strains, revealing variable results based on structural modifications. Some derivatives exhibited promising activity while others were ineffective.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways involved in proliferation and apoptosis.
Q & A
Q. What are the recommended synthetic routes for N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving cyclopropylamine derivatives. For example, analogous compounds are synthesized by reacting cyclopropylamine with halogenated intermediates (e.g., 2-chloroethyl-N-methylcyclopropanamine) in polar aprotic solvents like DMF or acetonitrile. Optimization involves:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Catalyst : Use of NaF or MgCl₂ to enhance nucleophilicity (as seen in cyclopropylaminomethylene derivative synthesis) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product. Yield improvements (>70%) are achieved by maintaining anhydrous conditions and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers observe?
- Methodological Answer :
- NMR :
- ¹H NMR : Cyclopropyl protons appear as multiplets at δ 0.5–1.5 ppm. Ethylenic protons (N-CH₂-CH₂-N) show splitting patterns (triplet or quartet) at δ 2.5–3.5 ppm. Methyl groups (N-CH₃) resonate as singlets near δ 2.2–2.4 ppm .
- ¹³C NMR : Cyclopropyl carbons appear at δ 5–15 ppm, while carbonyl or amine-bound carbons range from δ 35–50 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks. Fragmentation patterns include loss of cyclopropane (m/z −40) and ethylenediamine chains (m/z −60) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's inhibitory effects on protein aggregation, and what controls are necessary?
- Methodological Answer :
- Assay Design :
- Thioflavin T Fluorescence : Incubate the compound with tau protein (e.g., 4R tau) and heparin (aggregation inducer) in pH 7.4 buffer. Measure fluorescence at λ_ex = 440 nm, λ_em = 485 nm. Include controls:
- Positive control: Known inhibitor (e.g., methylene blue).
- Negative control: DMSO vehicle .
- Filter Trap Assay : Use nitrocellulose membranes to capture aggregates. Quantify via immunoblotting with anti-tau antibodies .
- Data Interpretation : Normalize fluorescence/aggregate levels to negative controls. Dose-response curves (IC₅₀) should be validated with triplicate runs.
Q. What strategies are effective in resolving discrepancies in reported biological activities of cyclopropylamine-containing compounds?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities like unreacted cyclopropylamine (retention time ~2.5 min) can skew bioactivity .
- Assay Conditions :
- Standardize buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.8) to compare studies.
- Test solubility limits in DMSO/PBS to rule out precipitation artifacts .
- Structural Confirmation : Cross-validate with X-ray crystallography (as done for cyclopropane derivatives in Acta Crystallographica) to ensure correct stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
